molecular formula C27H31NO3 B076017 Paspalicine CAS No. 11024-55-8

Paspalicine

Cat. No. B076017
CAS RN: 11024-55-8
M. Wt: 417.5 g/mol
InChI Key: HSFKQYJRJBEWKH-XTHGXZEWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paspalicine is a natural product that has been isolated from the plant Paspalum scrobiculatum. It is a cyclic peptide that has been found to have various biological activities. The unique structure of paspalicine has generated interest in the scientific community, and research has been conducted to investigate its potential applications.

Scientific Research Applications

  • Synthesis and Chemical Structure :

    • Paspalicine's synthesis has been a focal point of research, emphasizing its unique indole-diterpene structure. For instance, Ali et al. (1991) explored preliminary steps towards synthesizing paspalicine, providing insights into its complex chemical framework. This research underpins the molecular intricacies of paspalicine, which is critical for understanding its potential applications (Ali, Guile, Saxton, & Thornton-Pett, 1991).
  • Biosynthesis and Genetic Factors :

    • The biosynthesis of paspalicine has been a subject of interest, particularly its production by filamentous fungi. Saikia et al. (2006) identified that just four proteins are necessary for the biosynthesis of paspalicine in Penicillium paxilli, a discovery that enhances our understanding of its natural production and potential for synthetic replication (Saikia, Parker, Koulman, & Scott, 2006).
  • Pharmacological Properties :

    • Paspalicine's potential pharmacological properties have been explored, particularly its interaction with biological systems. Knaus et al. (1994) studied tremorgenic indole alkaloids, including paspalicine, focusing on their inhibition of smooth muscle high-conductance calcium-activated potassium channels. This research provides insights into the biological activities of paspalicine and related compounds (Knaus, McManus, Lee, Schmalhofer, Garcia-Calvo, Helms, Sánchez, Giangiacomo, Reuben, & Smith, 1994).
  • Synthetic Challenges and Strategies :

    • The challenge of synthesizing paspalicine has led to various strategies and methodologies. Smith et al. (1990) and Guo, Xu, & Tong (2021) have both contributed to the development of synthetic methods for paspalicine and related compounds, highlighting the ongoing efforts to replicate these complex molecules in a laboratory setting (Smith, Sunazuka, Leenay, & Kingery-Wood, 1990); (Guo, Xu, & Tong, 2021).
  • Applications in Agriculture and Synthetic Biology :

properties

CAS RN

11024-55-8

Product Name

Paspalicine

Molecular Formula

C27H31NO3

Molecular Weight

417.5 g/mol

IUPAC Name

(1S,4S,5S,16S,19R,23R)-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one

InChI

InChI=1S/C27H31NO3/c1-24(2)23-21(29)14-19-18-10-9-15-13-17-16-7-5-6-8-20(16)28-22(17)26(15,4)25(18,3)11-12-27(19,30-23)31-24/h5-8,14-15,18,23,28H,9-13H2,1-4H3/t15-,18-,23-,25-,26+,27-/m0/s1

InChI Key

HSFKQYJRJBEWKH-XTHGXZEWSA-N

Isomeric SMILES

C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@H]1CC[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C

SMILES

CC1(C2C(=O)C=C3C4CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=CC=CC=C67)C

Canonical SMILES

CC1(C2C(=O)C=C3C4CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=CC=CC=C67)C

synonyms

paspalicine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paspalicine
Reactant of Route 2
Paspalicine
Reactant of Route 3
Paspalicine
Reactant of Route 4
Reactant of Route 4
Paspalicine
Reactant of Route 5
Paspalicine
Reactant of Route 6
Paspalicine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.